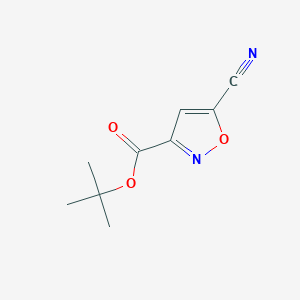
Tert-butyl 5-cyano-1,2-oxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-cyano-1,2-oxazole-3-carboxylate: is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-cyano-1,2-oxazole-3-carboxylate typically involves the reaction of tert-butyl 3-oxobutanoate with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized to form the oxazole ring. The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tert-butyl 5-cyano-1,2-oxazole-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Cyanating agents, nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced derivatives, such as amines.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Tert-butyl 5-cyano-1,2-oxazole-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of oxazole derivatives with biological targets. It helps in understanding the structure-activity relationships of these compounds and their potential as therapeutic agents.
Medicine: Its derivatives may exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be employed in the production of polymers, dyes, and other functional materials.
Mécanisme D'action
The mechanism of action of tert-butyl 5-cyano-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
- Tert-butyl 5-cyanoisoxazole-3-carboxylate
- Tert-butyl 5-cyano-1,2-thiazole-3-carboxylate
- Tert-butyl 5-cyano-1,2-imidazole-3-carboxylate
Comparison: Tert-butyl 5-cyano-1,2-oxazole-3-carboxylate is unique due to the presence of the oxazole ring, which imparts specific chemical and biological properties. Compared to its isoxazole, thiazole, and imidazole analogs, the oxazole derivative may exhibit different reactivity and biological activity profiles. The presence of the cyano group further enhances its potential as a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
tert-butyl 5-cyano-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-9(2,3)13-8(12)7-4-6(5-10)14-11-7/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUFDQWXWDMAKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NOC(=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(5-bromo-3-methylpyridin-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B2814033.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]propan-1-one](/img/structure/B2814034.png)

![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B2814042.png)

![Methyl 2-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2814045.png)
![1-(4-Chlorophenoxy)-2-methyl-3-[(2-morpholinoethyl)amino]-2-propanol](/img/structure/B2814046.png)

![(E)-2-Cyano-N-(2-fluorophenyl)-3-[5-(2-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2814049.png)
![N-(3-fluoro-4-methylphenyl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2814050.png)




